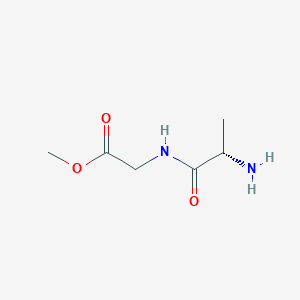

(S)-Methyl 2-(2-aminopropanamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-Methyl 2-(2-aminopropanamido)acetate” is a derivative of Glycine . It has been used in research and has potential applications in various fields. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

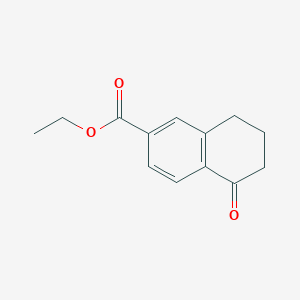

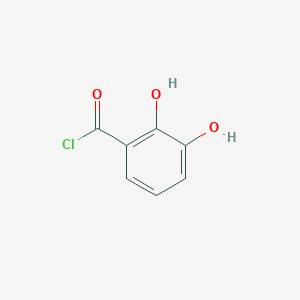

Molecular Structure Analysis

The molecule contains a total of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 hydroxylamine (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 146.14 and its chemical formula is C5H10N2O3 . It appears as a solid, white to off-white in color .科学的研究の応用

Antibacterial Activity

A study by Karai et al. (2018) synthesized a compound via N-alkylation, closely related to (S)-Methyl 2-(2-aminopropanamido)acetate, and tested it for antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a bactericidal effect against tested strains, suggesting potential applications in developing new antibacterial agents (Karai et al., 2018).

Antimalarial Pharmacophores

Research by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes, demonstrating antimalarial activity. This work underscores the significance of structural units similar to those in this compound for developing novel antimalarial pharmacophores (D’hooghe et al., 2011).

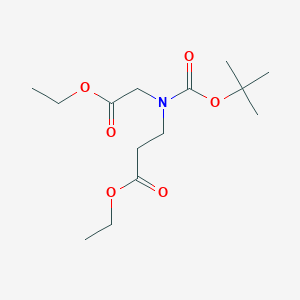

Synthesis of Critical Pharmaceutical Intermediates

Hu Jia-peng (2012) detailed an improved synthesis route for Clopidogrel Sulfate, starting from a compound structurally similar to this compound. This research highlights the role of such compounds in synthesizing critical intermediates for pharmaceutical applications (Hu Jia-peng, 2012).

Antihypertensive Agents

A study by Abdel-Wahab et al. (2008) on the synthesis and reactions of compounds derived from structures analogous to this compound revealed potential as antihypertensive α-blocking agents. This demonstrates the compound's relevance in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

Neuroprotective Drug Development

Research on a potential neuroprotective drug, closely related to this compound, involved radiolabeling studies for brain accumulation, indicating applications in neuroprotection and imaging studies (Meixiang Yu et al., 2003).

特性

IUPAC Name |

methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPJFKYVJYBFH-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551686 |

Source

|

| Record name | Methyl L-alanylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51513-59-8 |

Source

|

| Record name | Methyl L-alanylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)